Methyl 3-benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a benzyl group, a phenylpiperazine moiety, and a methyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate starting materials, such as anthranilic acid derivatives, under acidic or basic conditions to form the quinazoline core.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction between the quinazoline derivative and phenylpiperazine under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Methyl 3-benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 3-benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Piperazine Derivatives: Compounds with piperazine moieties but different core structures.
Benzyl Derivatives: Compounds with benzyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
List of Similar Compounds
- 3-Benzyl-4-oxo-2-(4-methylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- 3-Benzyl-4-oxo-2-(4-ethylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- 3-Benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-6-carboxylate
Properties
IUPAC Name |
methyl 3-benzyl-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-34-26(33)21-12-13-23-24(18-21)28-27(31(25(23)32)19-20-8-4-2-5-9-20)30-16-14-29(15-17-30)22-10-6-3-7-11-22/h2-13,18H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGYGVJFFDRSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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